2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-17-8-4-5-9-18(17)25-19(29)13-27-22(30)21-16(20(26-27)14-10-11-14)12-24-28(21)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQJUTBVLTZQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the cyclopropyl, phenyl, and fluorophenyl groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as elevated temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyridazin Core
- Cyclopropyl vs. Methyl/Isopropyl Groups: 4-Cyclopropyl (Target Compound): Enhances conformational rigidity and metabolic resistance due to the strained ring system . 4-Methyl (CAS 942008-59-5): Increases steric bulk but lacks the electronic effects of cyclopropane. The trifluoromethylphenyl acetamide in this analog enhances lipophilicity (logP ~3.5 estimated) but may reduce solubility .
Acetamide Substituent Modifications
- 2-Fluorophenyl (Target Compound) : Ortho-fluorine may disrupt hydrogen bonding networks, reducing crystal packing efficiency (melting point data unavailable) .
- 4-Fluorophenyl (Compound 4f, ) : Para-fluorine improves electron-withdrawing effects, stabilizing the acetamide carbonyl. Melting point: 214–216°C .
- 4-Nitrophenyl (Compound 4h, ) : Strong electron-withdrawing nitro group increases polarity (melting point: 231–233°C) but may reduce membrane permeability .
- 4-Trifluoromethylphenyl (CAS 942008-59-5) : High lipophilicity (CF3 group) likely enhances target affinity but risks solubility issues .
Physicochemical and Spectral Properties
Key Findings and Implications
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents increase polarity and melting points but may compromise bioavailability .
- Steric Effects : Cyclopropyl’s rigidity offers a balance between stability and target interaction, outperforming bulkier isopropyl groups .
- Ortho vs. Para Substitution : The target compound’s 2-fluorophenyl acetamide may exhibit unique binding modes compared to para-substituted analogs, warranting crystallographic studies .
Biological Activity
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a bicyclic structure that includes both pyrazole and pyridazine rings. Its unique functional groups suggest promising applications in drug discovery, particularly as a kinase inhibitor targeting various signaling pathways.
The molecular formula of this compound is with a molecular weight of approximately 393.49 g/mol. Its structural features include:
- Cyclopropyl group : Enhances binding affinity and selectivity.
- Acetamide moiety : Suggests potential for nucleophilic substitution reactions.
- Carbonyl group (7-oxo) : May participate in condensation reactions.
The compound primarily acts as a kinase inhibitor. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase active sites. This interaction disrupts critical signaling pathways, particularly affecting the mTOR pathway, which is integral to cell growth and proliferation.
Biochemical Pathways
The inhibition of kinase activity leads to:
- Reduced cell growth and division.
- Potential application in cancer therapy due to its ability to target proliferative signaling pathways.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth in various tumor cell lines (e.g., HeLa, HCT116). |
| Antimicrobial | Potential activity against certain bacterial strains. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine release. |
| Enzyme inhibition | Targets specific enzymes like carbonic anhydrase and cholinesterase. |
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:
-
In Vitro Studies :
- A study demonstrated that similar compounds exhibited IC50 values against CDK2 and CDK9, indicating their potential as effective inhibitors in cancer treatment.
- The compound showed significant antiproliferative effects on human tumor cell lines, suggesting its therapeutic potential.
-
In Vivo Studies :
- Animal models treated with related compounds showed reduced tumor sizes compared to controls, reinforcing the need for further investigation into their pharmacokinetics and long-term effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Variations in substituents on the pyrazolo or pyridazine rings can lead to changes in potency and selectivity.
- The presence of halogen atoms (e.g., fluorine) enhances lipophilicity and may improve membrane permeability.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyridazine core. Key intermediates include:
- Cyclopropane-substituted precursors : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation reactions under controlled conditions (e.g., using piperidine as a catalyst at 0–5°C) .
- Acetamide coupling : The N-(2-fluorophenyl)acetamide moiety is attached via nucleophilic substitution or amide bond formation, often employing ethanol as a solvent .
- Oxidation steps : The 7-oxo group is introduced through oxidation of the dihydropyridazinone intermediate using reagents like ammonium persulfate .
Methodological focus: Optimize reaction times and temperature to prevent side reactions, particularly during cyclopropane ring formation .
Basic: Which analytical techniques are essential for structural characterization?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign resonances to confirm substituent positions (e.g., distinguishing cyclopropyl protons at δ ~0.5–1.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, particularly to validate hydrogen-bonding networks and torsion angles .
Advanced: How can reaction conditions be optimized to enhance the yield of the pyrazolo[3,4-d]pyridazine core?
Answer:
- Solvent selection : Use ethanol or DMF to improve solubility of aromatic intermediates .
- Catalyst screening : Test bases like piperidine or triethylamine to accelerate cyclopropane formation while minimizing hydrolysis .
- Temperature control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., nitrile or amide coupling) to suppress side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates with >95% purity .
Advanced: How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?
Answer:
- Graph set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict packing efficiency .
- SHELX refinement : Analyze intermolecular interactions (e.g., N-H···O or C-H···F bonds) to correlate crystallographic data with thermal stability .
- Solubility prediction : Strong intramolecular H-bonds may reduce solubility in polar solvents, guiding formulation strategies for biological assays .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Re-evaluate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to confirm target specificity .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to establish structure-activity relationships (SAR) .
Advanced: What strategies validate the absolute configuration of chiral centers?
Answer:
- X-ray crystallography : Determine chiral centers via anomalous scattering using SHELXL .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and cross-validate with circular dichroism (CD) spectra .
- Stereochemical stability : Monitor racemization under physiological conditions (e.g., pH 7.4 buffer at 37°C) to assess configuration robustness .
Advanced: How can computational modeling predict metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate electron densities to identify reactive sites (e.g., cyclopropane ring strain or acetamide hydrolysis) .
- ADMET prediction : Use tools like SwissADME to estimate cytochrome P450 interactions and metabolite formation .
- Molecular docking : Simulate binding to hepatic enzymes (e.g., CYP3A4) to prioritize lab-scale metabolite synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
